REACTION_CXSMILES
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[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:12])[NH:10][C:9](=[O:11])[CH:8]=[CH:7]1>>[CH:2]12[O:1][CH:5]([CH2:4][CH2:3]1)[CH:8]1[CH:7]2[C:6](=[O:12])[NH:10][C:9]1=[O:11]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C12C3C(NC(C3C(CC1)O2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |